

Technical Support Center: Isotope-Labeled Carbohydrate Analytics

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Compound of Interest

Compound Name: *D-Fructose-1-(R)-d*

Cat. No.: B1161159

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Ticket Queue: **D-Fructose-1-(R)-d** Anomer Analysis

Current Status: OPEN Support Tier: Level 3 (Senior Application Scientist) Topic: Distinguishing

and

anomers of **D-Fructose-1-(R)-d** Reference ID: FRU-D-ISO-001

Introduction: The Analyst's Dilemma

Welcome to the Isotope Analytics Support Center. You are likely here because your NMR spectrum of **D-Fructose-1-(R)-d** looks like a mixture of impurities, or you are struggling to assign the specific anomeric form (pyranose vs. furanose,

vs.

) due to the complexity of the fructose equilibrium.

In solution, D-fructose is a "moving target," existing as a tautomeric equilibrium of five distinct forms. The introduction of a deuterium label at C1 with (R)-stereochemistry simplifies the spin system but requires precise interpretation of isotope effects and coupling constants. This guide synthesizes structural causality with practical troubleshooting to help you definitively assign your anomers.

Module 1: The Diagnostic Dashboard (Data & Shifts)

Before troubleshooting, verify your baseline data. The deuterium label at C1 simplifies the proton spectrum by removing one geminal coupling, but the Carbon-13 (C2) chemical shift remains the gold standard for anomer assignment.

Reference Data: D-Fructose Tautomers in D₂O (25°C)

Tautomer Form	Abundance (Equilibrium)	¹³ C Shift (C2 - Anomeric)	¹ H Shift (H1 Region)*	Key Diagnostic Feature
-D-Fructopyranose	~70%	98.6 ppm	~3.65 ppm	Dominant form; C2 most upfield.
-D-Fructofuranose	~22%	102.0 ppm	~3.56 ppm	Major minor form; C2 mid-range.
-D-Fructofuranose	~5%	105.1 ppm	~3.70 ppm	C2 most downfield; distinct H1.
-D-Fructopyranose	< 1%	99.3 ppm	N/A	Rarely observed in standard scans.
Open-Chain Keto	< 1%	213.0 ppm (C2)	~4.25 ppm	Distinct carbonyl signal.

*Note: ¹H shifts are for the unlabeled center of gravity. In 1-(R)-d samples, the signal intensity is halved, and the multiplicity changes from doublet-of-doublets (geminal + long range) to a broad singlet or triplet (H-D coupling).

Module 2: Troubleshooting Guides (Q&A Format)

Ticket #1: "My spectrum shows multiple sets of peaks. Is my sample contaminated?"

Diagnosis: Likely Mutarotation, not contamination. Root Cause: Crystalline fructose is usually 100%

-D-fructopyranose. Upon dissolution in water (D_2O), it slowly equilibrates into the mixture shown in the table above.[1] Resolution Protocol:

- Check the Timeline: If you dissolved the sample <15 minutes ago, the "impurity" peaks (furanoses) will grow over time until equilibrium is reached (~2-4 hours at room temp).
- Solvent Switch: To lock the sample in its crystalline form (usually -pyranose), dissolve in DMSO- d_6 immediately before acquisition. DMSO slows mutarotation significantly compared to water.
- Verification: Integrate the C2 signals. If the ratio matches ~70:22:5 (Py:Fur:Fur), your sample is pure D-Fructose.

Ticket #2: "How do I use the (R)-d label to distinguish

VS

if the C2 shifts are ambiguous?"

Diagnosis: Ambiguity in Furanose assignment. Technical Insight: The (R)-deuterium label creates a chiral center at C1 (CHDOH). In the furanose forms, the spatial relationship between the remaining H1 proton and the C3-OH group differs between

and

anomers. Resolution Protocol:

- NOESY/ROESY Experiment: This is the definitive test.
 - -Furanose: The C1-H and C3-H are on the same side of the ring (cis-relationship in the envelope conformation). You will see a strong NOE correlation between the remaining H1 and H3.
 - -Furanose: The C1-H and C3-H are typically trans. The NOE will be weak or absent.
- Coupling Simplification: In unlabeled fructose, H1a and H1b show a strong geminal coupling (~12 Hz). In your 1-(R)-d sample, this large splitting is gone. Look for the remaining small long-range coupling (

) to H3. If the signal is a clean triplet (1:1:1), it is coupled only to the Deuterium (spin 1).

Ticket #3: "My H1 signal looks like a broad mess. I can't calculate J-values."

Diagnosis: Deuterium Isotope Coupling & Broadening. Root Cause: Deuterium (

H) has a spin of 1. The remaining proton (H1) couples to it (

), splitting the signal into a 1:1:1 triplet. Furthermore, Deuterium has a quadrupole moment that can cause relaxation broadening. Resolution Protocol:

- Decoupling: Run a

H{

H } experiment (Proton with Deuterium decoupling) if your probe supports it. This collapses the triplet back into a sharp singlet (or doublet if long-range coupling persists).

- Process with Line Broadening: If decoupling isn't possible, apply a negative line broadening (Gaussian window function) during processing to resolve the multiplet structure.

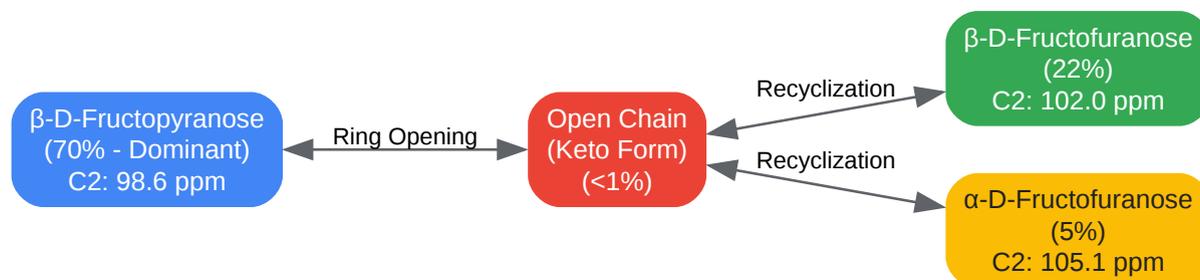
- Use

C-HSQC: Instead of fighting the 1D proton lineshape, run an HSQC. The cross-peak will correlate the specific H1 proton to the C1 carbon. The C1 carbon shift is also sensitive to the anomeric form (Pyranose C1 ~64 ppm vs Furanose C1 ~63 ppm).

Module 3: Experimental Workflows (Visualization)

Workflow 1: The Mutarotation Equilibrium

Understanding the species present in your NMR tube.

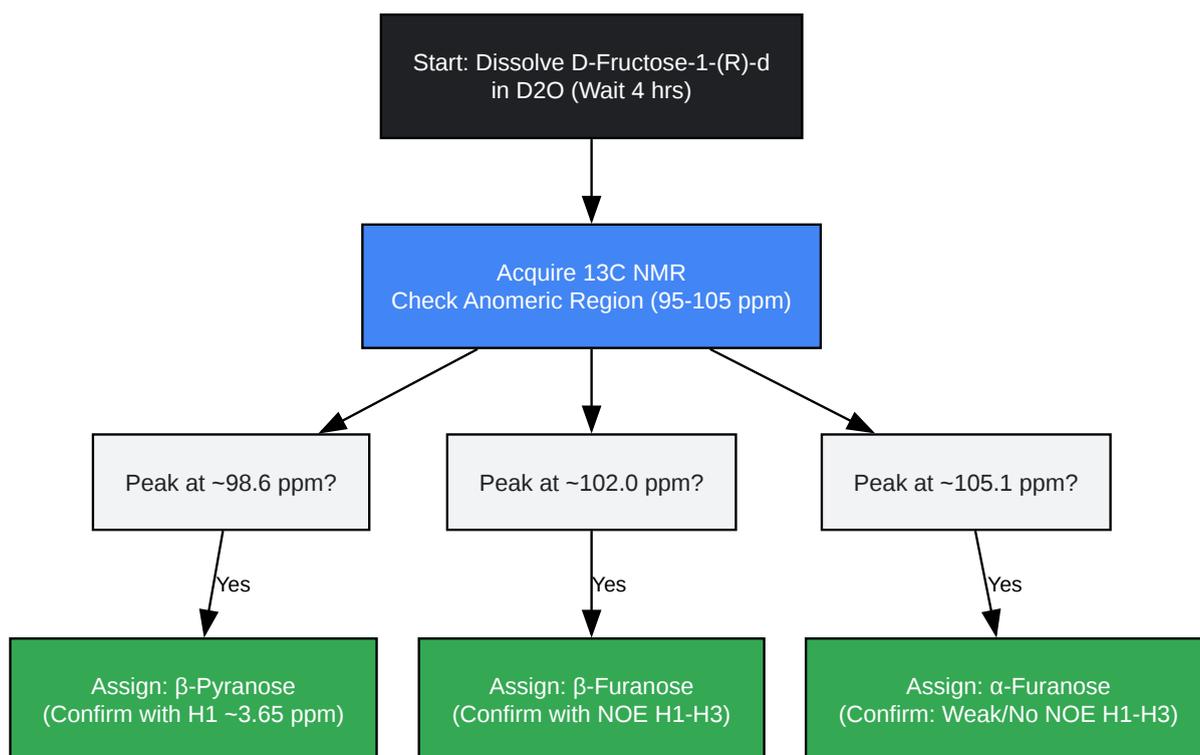


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Caption: Dynamic equilibrium of D-Fructose in D₂O. The open-chain form acts as the intermediate.

Workflow 2: Anomer Assignment Decision Tree

Step-by-step logic for assigning your specific peaks.



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Caption: Logic flow for definitive assignment of D-Fructose anomers using C₁₃ chemical shifts.

Module 4: Standard Operating Protocol (SOP)

Protocol ID: SOP-NMR-FRU-01 Objective: Preparation of **D-Fructose-1-(R)-d** for Equilibrium Analysis.

- Sample Preparation:

- Weigh 10-15 mg of **D-Fructose-1-(R)-d**.
- Dissolve in 600 μL of D_2O (99.9% D).
- Critical Step: Allow the sample to sit at room temperature (25°C) for 4 hours to ensure mutarotation equilibrium is reached. If immediate analysis is performed, the ratio of anomers will drift during the scan, causing line broadening.
- Acquisition Parameters (600 MHz equivalent):
 - ^1H NMR: 16-32 scans, relaxation delay (d_1) = 2.0s.
 - ^{13}C NMR: 512-1024 scans, power-gated decoupling. Crucial for the C2 assignment.
 - HSQC: Multiplicity-edited (to distinguish CH/CH₃ from CH₂). Note: The C1 signal will appear as a CH (due to CHD) but with reduced intensity and potential isotope splitting in the carbon dimension.
- Data Processing:
 - Reference the spectrum to internal TSP (0.00 ppm) or the residual HDO peak (4.79 ppm).
 - Warning: Do not reference to the anomeric signal itself, as it is solvent-dependent.

References

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